molecular formula C19H18BrNO B102090 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran CAS No. 16650-14-9

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Cat. No. B102090
CAS RN: 16650-14-9
M. Wt: 356.3 g/mol
InChI Key: BDULIJWZMMHIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran is a derivative of spiropyran, which is a class of photochromic compounds that can undergo a reversible transformation between two forms with different optical properties when exposed to light or heat. The spiropyran derivatives are of interest due to their potential applications in various fields such as molecular switches, optical data storage, and photoresponsive materials .

Synthesis Analysis

The synthesis of spiropyran derivatives, such as those mentioned in the provided papers, typically involves a condensation reaction. For instance, the synthesis of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was achieved through the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation, resulting in a high yield . This method suggests that similar synthetic strategies could be employed for the synthesis of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran.

Molecular Structure Analysis

The molecular structure of spiropyran derivatives is characterized by an indoline system connected to a benzopyran or isobenzofuran system. In the case of the related compound studied, the crystal structure was analyzed using Hirshfeld surface and two-dimensional fingerprint plots, revealing the presence of short intermolecular interactions and π-π stacking, which are common features in the solid-state structures of such compounds . These structural analyses are crucial for understanding the photochromic behavior of the compounds.

Chemical Reactions Analysis

Spiropyran derivatives can undergo various chemical reactions. For example, the NMR study of some 1,3,3'-trimethylindolino disubstituted spiropyrans showed evidence of a fast inversion process at the asymmetric spiro carbon-2, which is not caused by the merocyanine isomer but more likely by the open ring cis isomer of the spiropyran . Additionally, reactions such as nitration and bromination have been studied in related condensed pyridine bases, indicating that electrophilic reagents can react with different positions on the molecule, leading to various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropyran derivatives are influenced by their molecular structure. The introduction of substituents, such as bromine, can cause shifts in electronic absorption maxima and changes in reduction potential, which in turn can affect the photoinitiation ability of the compound, as seen in the study of novel 6-bromo-3-ethyl-2-styrylbenzothiazolium n-butyl-triphenylborates . The DFT study of a related spiropyran derivative provided insights into the electronic properties by analyzing the HOMO and LUMO values, which are important for understanding the photochromic and electronic behavior of these compounds .

Scientific Research Applications

Crystal Structure Analysis

  • A study by Seiler et al. (2017) investigated the crystal structures of photochromic compounds like spiropyrans and spirooxazines, including 1,3,3-Trimethylindolino-benzopyrylospiran. This research highlighted the importance of functional groups in these molecules for inducing specific intermolecular interactions, contributing to our understanding of their crystallographic properties (Seiler et al., 2017).

Applications in Metal-Organic Frameworks

  • Schwartz et al. (2017) demonstrated the incorporation of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (a spiropyran variant) into metal-organic frameworks (MOFs). This research showed that spiropyran embedded in MOFs exhibits photoswitching properties similar to its dissolved state, which is significant for the development of solid-state photoswitchable materials (Schwartz et al., 2017).

Isomerization Behavior Under X-ray Irradiation

  • Asai et al. (2017) explored the isomerization behavior of 1,3,3-trimethylindolino-6’-nitrobenzopyrylospiran under X-ray irradiation. This study aimed at developing tissue-equivalent imaging sensor materials, indicating potential applications in medical imaging and sensor technology (Asai et al., 2017).

Solubilization in Aqueous Solutions

  • Ikeda and Saso (1992) studied the solubilization of 1,3,3-Trimethylindolino-6′-nitrobenzopyrilospiran in aqueous NaBr solutions. Their findings contribute to understanding the solubilization mechanisms of such compounds, which is vital for their application in various solvent environments (Ikeda & Saso, 1992).

Stabilization in Solid State

  • Seiler et al. (2018) presented a technique to stabilize the open-ring merocyanine form of spiropyran compounds in the solid state. This method involved co-crystallization with inorganic acids, providing an innovative approach to manipulate and stabilize these compounds for various applications (Seiler et al., 2018).

Photoisomerization in Polystyrene Film

  • Ito et al. (1990) investigated the photoisomerization mechanism of spiropyran in polystyrene film. This study enhances the understanding of how these compounds behave in different microviscosity environments, which is crucial for their use in photoresponsive materials (Ito et al., 1990).

Safety And Hazards

The compound should be stored under inert gas as it is air sensitive . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that photochromic materials like this one are being further developed for use in light-modulating materials, optical recording media, optical switches, and functional inks .

properties

IUPAC Name

6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDULIJWZMMHIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344143
Record name 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

CAS RN

16650-14-9
Record name 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Reactant of Route 3
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Reactant of Route 4
Reactant of Route 4
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Reactant of Route 5
Reactant of Route 5
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Reactant of Route 6
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Citations

For This Compound
9
Citations
S Santiago, C Richart, S Mena, I Gallardo… - …, 2022 - Wiley Online Library
This manuscript deals with carbon capture and utilization to synthetize high‐added chemicals using CO 2 as a C1‐organic building block for C−C bond formation. The study focuses on …
LF Wang, JW Chen, JW Chen - Materials Chemistry and Physics, 2012 - Elsevier
A series of photochromic polymers were prepared by forming inclusion complexes of various spiropyrans (SPs) in the cyclodextrin cavities of the β-cyclodextrin polymer (CDP). …
Number of citations: 17 www.sciencedirect.com
Q Qi, J Qian, S Ma, B Xu, SXA Zhang… - Chemistry–A European …, 2015 - Wiley Online Library
Two tetraphenylethene (TPE)‐functionalized spiropyran (SP) molecules with very similar structure were designed and synthesized. The two molecules exhibit aggregation‐induced …
LF Wang - Chemical Physics Letters, 2016 - Elsevier
Response surface method is applied here to trace the photochromic path and explore the substituent and β-cyclodextrin effects on the decoloration of the spiropyran/β-cyclodextrin …
Number of citations: 4 www.sciencedirect.com
S Kremer, I Ober, V Greussing, H Kopacka… - Langmuir, 2021 - ACS Publications
Understanding the interactions between the single components of hybrid systems is essential to drive the development of advanced functional materials. A prerequisite for this is the …
Number of citations: 9 pubs.acs.org
V Greussing, S Kremer, I Ober… - Zeitschrift für …, 2023 - Wiley Online Library
Exploring synthesis methods fosters new ways to design materials in faster and cheaper ways. In this fundamental study, we present mechanochemical loading of photoactive dye …
Number of citations: 0 onlinelibrary.wiley.com
K Yoshino, K Tada, K Yoshimoto, M Yoshida, T Kawai… - Synthetic metals, 1996 - Elsevier
Novel electrical and optical characteristics have been observed in conducting polymers doped with molecular dopants such as fullerenes (C 60 , C 70 etc.), photochromic dyes and …
Number of citations: 37 www.sciencedirect.com
S Santiago Malagón - 2022 - tdx.cat
The advancement in the technological world has boosted the innovation of applications with smart functionalities. The inception of materials whose characteristics may be reversibly …
Number of citations: 2 www.tdx.cat
森田重光 - 麻布大学雑誌, 2007 - az.repo.nii.ac.jp
紫外線反応槽を通過してきた個々の微生物に曝露された紫外線照射線量を測定することを目標として極めて微小な紫外線照射線量計を開発した. その結果, 以下の知見を得た.(1) 紫外線照射線量を…
Number of citations: 3 az.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.